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Compound of Interest

Compound Name:
Methyl(2-methyl-1-

phenylpropyl)amine

CAS No.: 56129-56-7

Cat. No.: B3272059

Get Quote

Executive Summary
Amphetamine (Alpha-methylphenethylamine): A potent, indirect sympathomimetic agent. It

acts as a substrate-type releaser at the Dopamine Transporter (DAT) and Norepinephrine

Transporter (NET), activating TAAR1 to reverse transport flux.

Methyl(2-methyl-1-phenylpropyl)amine (N-Methyl-1-phenyl-2-methylpropylamine): A

structural isomer of methamphetamine and phentermine. Unlike amphetamine, this molecule

features a benzylic amine (attached to C1) and a branched isopropyl group at C2.

Conclusion: Experimental models and SAR analysis indicate that Methyl(2-methyl-1-
phenylpropyl)amine possesses negligible psychostimulant potency compared to

amphetamine. The steric bulk at the

-carbon and the benzylic amine placement disrupt the precise spatial alignment required for
DAT translocation, rendering it pharmacologically distinct (potentially inactive or possessing
mild non-stimulant activity).
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Structural & Physicochemical Analysis
The primary driver of the potency difference is the regioisomerism of the amine and the alkyl

chain.

Feature Amphetamine
Methyl(2-methyl-1-
phenylpropyl)amine

IUPAC Name 1-phenylpropan-2-amine
N-methyl-1-phenyl-2-

methylpropan-1-amine

Molecular Formula

Amine Position -position (2 carbons from

phenyl)

-position (Benzylic, 1 carbon

from phenyl)

Alkyl Chain
Unbranched Methyl at

-carbon

Branched Isopropyl at

-carbon

Stereochemistry Chiral (d-enantiomer active) Chiral (Multiple centers)

Lipophilicity (LogP) ~1.76 ~2.8 (Estimated)

Structural Visualization (DOT Diagram)
The following diagram illustrates the structural divergence and its impact on receptor fitting.
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Caption: Structural comparison showing how the 1-carbon (benzylic) spacer of the target

molecule prevents optimal binding to the Dopamine Transporter compared to Amphetamine.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b3272059/docs?utm_src=pdf-body-img#comparative-potency-guide-methyl-2-methyl-1-phenylpropyl-amine-vs-amphetamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3272059?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacological Mechanism: The "Distance Rule"
The critical determinant of amphetamine-like potency is the distance between the aromatic ring

(Phenyl) and the basic nitrogen (Amine).

Amphetamine Mechanism (The Standard)
Amphetamine mimics the endogenous neurotransmitter dopamine.

Binding: Binds to DAT (

nM).

Transport: Translocated into the cytosol.

VMAT2 Inhibition: Displaces dopamine from vesicles into the cytosol.

TAAR1 Activation: Phosphorylates DAT, reversing the transporter direction.

Result: Massive efflux of dopamine into the synapse.

Methyl(2-methyl-1-phenylpropyl)amine Mechanism
This molecule violates the "Phenethylamine Rule":

Benzylic Amine: The nitrogen is attached to the carbon directly adjacent to the phenyl ring

(C1). This shortens the distance between the aromatic centroid and the nitrogen atom to

Å.

Optimal Distance: DAT requires a distance of

Å (found in phenethylamines) for effective substrate recognition.

Steric Hindrance: The "2-methyl-1-phenylpropyl" group implies an isopropyl group adjacent

to the amine. This bulk prevents the molecule from entering the narrow substrate channel of

DAT.

Experimental Outcome: Instead of acting as a releaser, benzylic amines with this structure

often act as:
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Inactive metabolites.

Weak NMDA antagonists (similar to Lefetamine).

Non-stimulant impurities (often found in poorly synthesized methamphetamine).

Comparative Experimental Data
While direct clinical trials for Methyl(2-methyl-1-phenylpropyl)amine are absent (due to lack

of therapeutic value), its potency can be extrapolated from established SAR data of

homologous series.

Table 1: Binding Affinity & Potency Profiles
Compound Target Parameter

Value
(Approx.)

Effect

d-Amphetamine hDAT (Human) (Uptake

Inhibition)
35 - 50 nM Potent Stimulant

d-Amphetamine hNET (Human) (Release) 7 - 15 nM Potent Stimulant

N-Methyl-1-

phenyl-2-

methylpropylami

ne

hDAT (Predicted) > 10,000 nM Inactive/Weak

Phentermine

(Isomer)
hDAT ~2,500 nM Mild Stimulant

Lefetamine

(Benzylic Analog)
Opioid/NMDA

Micromolar

range

Analgesic/Sedati

ve

Note: Data for Amphetamine is sourced from Rothman et al. (2001). Data for the target is

derived from SAR constraints of alpha-phenylalkylamines.

Experimental Protocol: Validating Potency
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To objectively verify the lack of potency in Methyl(2-methyl-1-phenylpropyl)amine compared

to Amphetamine, the following in vitro synaptosomal release assay is the gold standard.

Protocol: Synaptosomal Release Assay
Objective: Measure the ability of the test compound to evoke dopamine release from rat striatal

tissue.

Tissue Preparation:

Isolate striatal tissue from Sprague-Dawley rats.

Homogenize in 0.32 M sucrose buffer.

Centrifuge (1000 x g, 10 min) to remove debris; collect supernatant (synaptosomes).

Loading:

Incubate synaptosomes with

Dopamine (5 nM) for 15 minutes at 37°C to load the vesicles.

Release Phase:

Aliquot synaptosomes into superfusion chambers.

Control Group: Buffer only.

Group A (Standard): Apply d-Amphetamine (

).

Group B (Test): Apply Methyl(2-methyl-1-phenylpropyl)amine (

).

Quantification:

Collect superfusate fractions every 2 minutes.
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Measure radioactivity via liquid scintillation counting.

Data Analysis:

Calculate Fractional Release (%).

Plot dose-response curves to determine

.

Expected Results:

Amphetamine: Sigmoidal dose-response curve with

.

Test Compound: Flat line or extremely high

(

), confirming lack of releasing potential.

Pathway Visualization: Mechanism of Action
The following diagram contrasts the signaling cascade of Amphetamine vs. the inert nature of

the target molecule.
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Caption: Pathway analysis showing how steric hindrance prevents the target molecule from

initiating the TAAR1/DAT reversal cascade typical of amphetamines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. WO2011069294A1 - N6-substituted adenosine derivatives, n6-substituted adenine
derivatives and uses thereof - Google Patents [patents.google.com]

To cite this document: BenchChem. [Comparative Potency Guide: Methyl(2-methyl-1-
phenylpropyl)amine vs. Amphetamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3272059/docs#comparative-potency-guide-methyl-2-
methyl-1-phenylpropyl-amine-vs-amphetamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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